molecular formula C8H4FNO2 B062502 4-Cyano-3-fluorobenzoic acid CAS No. 176508-81-9

4-Cyano-3-fluorobenzoic acid

Cat. No. B062502
M. Wt: 165.12 g/mol
InChI Key: ZWKNDLMYSLLMRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyano- and fluoro-substituted compounds often involves multistep reactions, starting from commercially available precursors. For example, the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, demonstrates the potential of such substances as multifunctional building blocks for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles through polymer-supported synthesis techniques (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Cyano-3-fluorobenzoic acid has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray crystallography. These studies reveal intricate details about the molecular geometry, intramolecular interactions, and how substitutions at specific positions influence the overall structure. For instance, the structural elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile via X-ray crystallography provided insights into the effects of cyano and fluoro substitutions on molecular conformation and packing (Özbey et al., 2004).

Chemical Reactions and Properties

Cyano- and fluoro-substituted benzoic acids participate in a variety of chemical reactions, serving as precursors for the synthesis of heterocycles, polymers, and other complex organic frameworks. The presence of cyano and fluoro groups influences the reactivity, enabling selective transformations and the formation of novel compounds with unique properties. The synthesis of cyanodibenzo[1,4]dioxines from cyanodifluorobenzenes and catechols is an example of how these reactive groups can be utilized to create compounds with specific electronic and optical properties (Eastmond et al., 2001).

Physical Properties Analysis

The physical properties of 4-Cyano-3-fluorobenzoic acid and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on the crystallization and polymorphism of related compounds provide valuable information on how to control these properties for specific applications. The investigation into the crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid highlights the importance of understanding these physical properties for material synthesis (Wittering et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Cyano-3-fluorobenzoic acid, such as acidity, reactivity towards nucleophiles, and the ability to form derivatives, are pivotal for its utility as a chemical building block. The introduction of cyano and fluoro groups can significantly alter these properties, making the compound versatile for use in organic synthesis. For example, the synthesis and fluorescence studies of lanthanide complexes with 4-fluorobenzoic acid reveal the impact of fluorination on the photophysical properties of the resulting complexes, illustrating the compound's potential in material science and optoelectronics (Li et al., 2015).

Scientific Research Applications

  • Anaerobic Transformation of Phenol : Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, including 4-Cyano-3-fluorobenzoic acid, to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. They found that the transformation of 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, highlighting the compound's role in biochemical pathways (Genthner, Townsend, & Chapman, 1989).

  • Biodegradation Studies : Boersma et al. (2004) described the biodegradation of 3-fluorobenzoate by a strain of Sphingomonas, using fluorine nuclear magnetic resonance spectroscopy (19F NMR) to analyze the culture supernatant. Their study provides insights into the microbial degradation of fluorinated compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

  • Bacterial Degradation Pathways : Oltmanns, Müller, Otto, and Lingens (1989) isolated bacterial strains capable of using 4-fluorobenzoic acid as their sole carbon source. They proposed a new pathway for the degradation of 4-fluorobenzoate, contributing to our understanding of environmental remediation processes (Oltmanns, Müller, Otto, & Lingens, 1989).

  • Optical and Electronic Applications : Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission properties, containing cyano groups similar to 4-Cyano-3-fluorobenzoic acid. Their findings are significant for applications in optics, electronics, and biological sciences (Jia, Wang, Yang, Lu, Kong, Tian, Tao, & Yang, 2013).

  • Radiochemical Synthesis : Mařík and Sutcliffe (2007) prepared bifunctional labeling reagent 4-[18F]fluorobenzoic acid, a compound related to 4-Cyano-3-fluorobenzoic acid, using a chemistry process control unit. This study is relevant to medical imaging and diagnostics (Mařík & Sutcliffe, 2007).

  • Pharmaceutical Applications : Holla, Bhat, and Shetty (2003) discussed the synthesis of new molecules incorporating 4-fluorobenzoic acid groups for potential antibacterial applications. This research indicates the compound's relevance in drug development (Holla, Bhat, & Shetty, 2003).

  • Liquid Crystal Research : Destrade and Tinh (1986) synthesized a series of polar fluorodibenzoates, including derivatives of 4-fluorobenzoic acid, to explore their smectic modifications. Such studies are important for understanding materials used in display technologies (Destrade & Tinh, 1986).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

4-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNDLMYSLLMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380955
Record name 4-cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorobenzoic acid

CAS RN

176508-81-9
Record name 4-Cyano-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176508-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-3-fluorobenzoic acid (7.5 g, 0.034 mol), Zn(CN)2 (4.0 g, 0.034 mol) and Pd(PPh3)4 (3.95 g, 0.0034 mol) were added together with 60 mL of DMF (degassed). The mixture was heated at 90° C. under N2 for 3 h. It was cooled to room temperature and filtered to remove insoluble inorganic salts (discarded). The filtrate was diluted with water and extracted with EtOAc. The EtOAc mixture was washed with water, brine, dried over MgSO4, and concentrated to yield 4.5 g of the desired product with 90% purity. This material was taken into the next step without further purification. 1H-NMR (500 MHz, d4-MeOH) δ 7.82 (m, 1H), 7.90 (m, 3H), 7.56 (d, J=10.0 Hz, 1H), 7.68 (s, 1H), 7.96 (d, J=8.4 Hz, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
3.95 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Yamaguchi - Optical Materials Express, 2023 - opg.optica.org
… acid (2CNBA), (f) 4-fluorobenzoic acid (4FBA), (g) 3-fluorobenzoic acid (3FBA), (h) 2-fluorobenzoic acid (2FBA), (i) 4-chlorobenzoic acid (4ClBA), (j) 4-cyano-3-fluorobenzoic acid (…
Number of citations: 1 opg.optica.org
RJ Mandle, EJ Davis, CCA Voll, CT Archbold… - Liquid …, 2015 - Taylor & Francis
… Compound 7 was prepared from i3 and 4-cyano-3-fluorobenzoic acid, compound 8 was prepared from i3 and 4-cyano-2-fluorobenzoic acid and compound 9 from i3 and 4-…
Number of citations: 83 www.tandfonline.com
JJ Hangeland, TJ Friends, KA Rossi… - Journal of Medicinal …, 2014 - ACS Publications
… -3-fluorobenzoic acid (12), which was treated with zinc(II) cyanide and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 90 C to give 4-cyano-3-fluorobenzoic acid (…
Number of citations: 35 pubs.acs.org
L Deng, H Zhong, S Wang - Chinese Journal of Organic Chemistry, 2014 - sioc-journal.cn
… were designed and synthesized by acylation reaction and ring-closure reaction, using 6-chloro-5-cyanonicotinic acid, 3-cyano-4-fluorobenzoic acid, 4-cyano-3-fluorobenzoic acid and 6-…
Number of citations: 3 sioc-journal.cn
JY Jang, YW Park - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
… 4-(Dimethylamino)pyridine(DMAP) (0.08 g, 0.7 mmol) was added to a solution of 1-(2-perfluorooctyl)-ethoxy-4-hydroxybenzene (0.56 g, 1 mmol), 4-cyano-3-fluorobenzoic acid (0.18 g, 1 …
Number of citations: 6 www.tandfonline.com
HH Wang, Y Zhang, DB Yang, L Hou, ZY Li… - Crystal Growth & …, 2021 - ACS Publications
… 2 was hydrothermally synthesized in situ, employing an aquatic mixture of CdCl 2 (0.1 mmol), sodium azide (0.11 mmol), and 4-cyano-3-fluorobenzoic acid (0.1 mmol), which was …
Number of citations: 26 pubs.acs.org
T Ivanova, K Hardes, S Kallis, SO Dahms… - …, 2017 - Wiley Online Library
… Methyl 4-cyano-3-fluorobenzoate (38):69 4-cyano-3-fluorobenzoic acid (1.00 g, 6.06 mmol, 1.0 equiv) and potassium carbonate (1.51 g, 10.9 mmol, 1.8 equiv) were suspended in 20 mL …
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
… The title compound was prepared by general procedure C using 4-cyano-3-fluorobenzoic acid. The crude product was purified using a gradient of 30–90% [0.1% TFA in acetonitrile] in […
Number of citations: 44 pubs.acs.org
山口留美子 - 日本液晶学会討論会講演予稿集2021 年日本液晶学会 …, 2021 - jstage.jst.go.jp
… (nBA n= 2,4,5 と CC-9 をそれぞれ重量比 1:1:1:3 の混合液晶,NI 点 110.2℃:株式会社 LCC)に,極性 基を有する 4-Cyanobenzoic Acid と 3-Cyanobenzoic Acid,4-Cyano-3-fluorobenzoic Acid …
Number of citations: 2 www.jstage.jst.go.jp

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